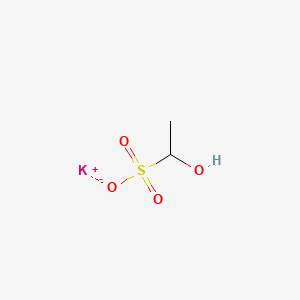

Monopotassium 1-hydroxyethanesulfonate

Descripción

Monopotassium 1-hydroxyethanesulfonate is an organic compound with the molecular formula C2H5O4S.K. It is a potassium salt of 1-hydroxyethanesulfonic acid and is known for its various applications in scientific research and industry. This compound is characterized by its sulfonate group, which imparts unique chemical properties.

Propiedades

Número CAS |

4445-75-4 |

|---|---|

Fórmula molecular |

C2H5KO4S |

Peso molecular |

164.22 g/mol |

Nombre IUPAC |

potassium;1-hydroxyethanesulfonate |

InChI |

InChI=1S/C2H6O4S.K/c1-2(3)7(4,5)6;/h2-3H,1H3,(H,4,5,6);/q;+1/p-1 |

Clave InChI |

AVBIPZKMPOZZTO-UHFFFAOYSA-M |

SMILES canónico |

CC(O)S(=O)(=O)[O-].[K+] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Monopotassium 1-hydroxyethanesulfonate can be synthesized through the neutralization of 1-hydroxyethanesulfonic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure complete neutralization and high yield.

Industrial Production Methods: In industrial settings, the production of monopotassium 1-hydroxyethanesulfonate involves large-scale neutralization processes. The reaction mixture is subjected to filtration and purification steps to obtain the pure compound. Advanced techniques such as crystallization and drying are employed to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions: Monopotassium 1-hydroxyethanesulfonate undergoes various chemical reactions, including:

Oxidation: The sulfonate group can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group to sulfinate or thiol groups.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Sulfonic acids.

Reduction Products: Sulfinates, thiols.

Substitution Products: Ethers, esters.

Aplicaciones Científicas De Investigación

Monopotassium 1-hydroxyethanesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a buffer component.

Medicine: Investigated for its potential therapeutic properties and as a pharmaceutical intermediate.

Industry: Utilized in the production of detergents, surfactants, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of monopotassium 1-hydroxyethanesulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and enzymes, affecting their activity and function. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological effects.

Comparación Con Compuestos Similares

Monopotassium 1-hydroxyethanesulfonate can be compared with other similar compounds such as:

Monopotassium phosphate: Both compounds are potassium salts, but monopotassium phosphate is primarily used as a fertilizer and buffering agent.

Sodium 1-hydroxyethanesulfonate: Similar in structure but with sodium as the counterion, affecting its solubility and reactivity.

Potassium methanesulfonate: Another sulfonate compound with different alkyl chain length, influencing its chemical properties and applications.

Monopotassium 1-hydroxyethanesulfonate stands out due to its unique combination of sulfonate and hydroxyl groups, making it versatile for various applications in research and industry.

Actividad Biológica

Monopotassium 1-hydroxyethanesulfonate (MK-1) is a potassium salt derived from 1-hydroxyethanesulfonic acid, and it has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, medicine, and industrial chemistry. This article explores the biological activity of MK-1, focusing on its mechanism of action, applications in research and medicine, and relevant case studies.

Monopotassium 1-hydroxyethanesulfonate can be synthesized through the neutralization of 1-hydroxyethanesulfonic acid with potassium hydroxide. The reaction occurs in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity. The compound exhibits a sulfonate group that participates in ionic interactions with proteins and enzymes, influencing their biological functions.

The biological activity of MK-1 is primarily attributed to its sulfonate and hydroxyl functional groups. These groups allow MK-1 to interact with various molecular targets:

- Ionic Interactions : The sulfonate group forms strong ionic bonds with positively charged sites on proteins, which can modulate enzyme activity.

- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding, further enhancing the compound's interaction with biological molecules.

Applications in Biochemical Research

MK-1 is widely used in biochemical assays and as a buffer component due to its ability to maintain stable pH levels. Its applications include:

- Biochemical Assays : MK-1 serves as a stabilizing agent in enzyme assays, where it helps maintain optimal conditions for enzymatic reactions.

- Buffer Component : It is utilized in various buffer systems to control pH during biochemical experiments.

Therapeutic Potential

Recent studies have investigated the therapeutic properties of MK-1. Notably:

- Antioxidant Activity : MK-1 has been shown to possess antioxidant properties that may protect cells from oxidative stress, potentially reducing the risk of chronic diseases .

- Anti-inflammatory Effects : Research indicates that MK-1 may modulate inflammatory responses by influencing cytokine production .

Case Studies

Several studies highlight the biological effects of MK-1:

Study 1: Antioxidant Effects

In a laboratory setting, MK-1 was tested for its ability to scavenge free radicals. Results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its potential as an antioxidant agent.

Study 2: Inflammatory Response Modulation

A study involving rat models demonstrated that pre-treatment with MK-1 reduced IL-8 cytokine levels following exposure to inflammatory stimuli. This indicates that MK-1 may play a role in managing inflammation-related conditions .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Applications |

|---|---|---|

| Monopotassium Phosphate | Primarily used as a fertilizer | Agriculture, buffering |

| Sodium 1-Hydroxyethanesulfonate | Similar structure but different solubility | Biochemical assays |

| Potassium Methanesulfonate | Different alkyl chain length affecting reactivity | Surfactants, detergents |

MK-1 stands out due to its unique combination of functional groups that enhance its versatility across various applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.